Aluminium ytterbium trioxide

Description

Properties

CAS No. |

12003-87-1 |

|---|---|

Molecular Formula |

AlO3Yb |

Molecular Weight |

248.033 |

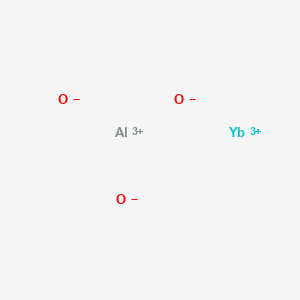

IUPAC Name |

aluminum;oxygen(2-);ytterbium(3+) |

InChI |

InChI=1S/Al.3O.Yb/q+3;3*-2;+3 |

InChI Key |

SHYFZKHAEKCHMB-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Al+3].[Yb+3] |

Synonyms |

aluminium ytterbium trioxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Ytterbium Oxide (Yb₂O₃)

- Chemical formula : Yb₂O₃.

- Structure : C-type sesquioxide (fluorite-derived, with 25% anion vacancies) .

Properties :

Key Differences :

YbAlO₃ exhibits enhanced thermal and mechanical stability compared to pure Yb₂O₃ due to the aluminium oxide matrix. However, Yb₂O₃ has superior neutron absorption capacity, making it preferable in nuclear applications .

Aluminium Oxide (Al₂O₃)

- Chemical formula : Al₂O₃.

- Structure : Corundum (trigonal) .

- Properties: Property Al₂O₃ YbAlO₃/Yb:Al₂O₃ Hardness (Mohs) 9 ~8–8.5 (estimated) Thermal Conductivity 30 W/m·K 10–15 W/m·K Optical Transparency High (in single crystals) Limited (opaque)

Key Differences :

YbAlO₃ sacrifices some hardness and thermal conductivity compared to pure Al₂O₃ but gains luminescent and catalytic properties from Yb³⁺ ions. This makes it suitable for niche applications like laser gain media .

Yttrium Aluminium Garnet (Y₃Al₅O₁₂, YAG)

- Chemical formula : Y₃Al₅O₁₂.

- Structure : Cubic garnet .

Properties :

Property YAG YbAlO₃/Yb:Al₂O₃ Luminescence Nd³⁺-doped for lasers Yb³⁺-driven IR emission Melting Point 1970°C >2000°C Mechanical Strength High Moderate

Key Differences : YAG is structurally distinct (garnet vs. perovskite/corundum) and optimized for high-energy laser systems, while YbAlO₃ is tailored for near-infrared applications and high-temperature environments .

Q & A

Q. What are the established synthesis methods for aluminium ytterbium trioxide, and how do processing parameters influence phase purity?

this compound (likely a composite or mixed oxide of Al₂O₃ and Yb₂O₃) can be synthesized via solid-state reaction, sol-gel, or co-precipitation. Key parameters include:

- Stoichiometric control : Precise molar ratios of Al and Yb precursors (e.g., nitrates or chlorides) are critical to avoid secondary phases like YbAlO₃ or unreacted oxides .

- Thermal treatment : Calcination temperatures above 1200°C in an inert or oxidizing atmosphere are typically required for crystallization. Phase transitions in Yb₂O₃ (e.g., cubic to monoclinic) occur at ~2355°C, while Al₂O₃ stabilizes in α-phase at ~1200°C .

- Atmosphere : Reactive sintering under oxygen flow minimizes oxygen vacancies, which are common in rare-earth oxides .

Q. How can X-ray diffraction (XRD) and spectroscopic techniques differentiate between Al-Yb-O phases and their structural defects?

- XRD : Use Rietveld refinement to distinguish between cubic Yb₂O₃ (space group Ia-3) and α-Al₂O₃ (hexagonal R-3c). Peak broadening indicates lattice strain due to Al³⁺ substitution in Yb³⁺ sites .

- Raman spectroscopy : Al-O-Yb vibrational modes (400–600 cm⁻¹) and oxygen vacancy-related peaks (e.g., ~550 cm⁻¹ for Yb₂O₃) provide insights into defect chemistry .

Q. Table 1: Key Properties of Component Oxides

| Property | Yb₂O₃ | Al₂O₃ |

|---|---|---|

| Crystal Structure | Cubic (Ia-3) | Hexagonal (R-3c) |

| Melting Point (°C) | 2355 | 2072 |

| Density (kg/m³) | 9200 | 3950 |

| Bandgap (eV) | ~5.3 | ~8.8 |

Advanced Research Questions

Q. How do mixed valence states of ytterbium (e.g., Yb²⁺/Yb³⁺) in Al-Yb-O systems affect electronic properties, and what experimental methods resolve these ambiguities?

Ytterbium’s dual valence (divalent/trivalent) creates electronic heterogeneity. Methodological approaches include:

- X-ray photoelectron spectroscopy (XPS) : Deconvolute Yb 4f peaks at 185–195 eV (Yb³⁺) and 155–165 eV (Yb²⁺). Use charge correction with adventitious carbon (C 1s at 284.8 eV) to mitigate surface contamination artifacts .

- Electron energy-loss spectroscopy (EELS) : Compare Yb-N₄,₅ edges to distinguish oxidation states in bulk vs. surface regions .

Q. What strategies optimize Al-Yb-O for high-temperature ceramic applications, given conflicting reports on thermal stability?

Q. Table 2: Contradictions in Reported Thermal Expansion Coefficients

Methodological Challenges

Q. How can researchers address discrepancies in optical bandgap measurements of Al-Yb-O thin films?

Discrepancies arise from:

Q. What computational models best predict the interfacial energetics of Al₂O₃/Yb₂O₃ heterostructures?

- Density functional theory (DFT) : Simulate adhesion energies at Al-O-Yb interfaces using VASP or Quantum ESPRESSO. Account for van der Waals forces and charge transfer .

- Molecular dynamics (MD) : Model thermal stress propagation using LAMMPS with ReaxFF potentials .

Data Interpretation and Reproducibility

Q. Why do hydrothermal synthesis routes for Al-Yb-O yield inconsistent crystallite sizes, and how can this be standardized?

Q. How should researchers validate the biocompatibility of Al-Yb-O composites for dental or biomedical applications?

- In vitro testing : Use ISO 10993-5 protocols with osteoblast cell lines (e.g., MC3T3-E1) to assess cytotoxicity. Compare with MTA cements, which show >80% cell viability at 1 mg/mL concentrations .

- Surface functionalization : Graft with silane agents to reduce ion leaching (Yb³⁺, Al³⁺) in physiological environments .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.